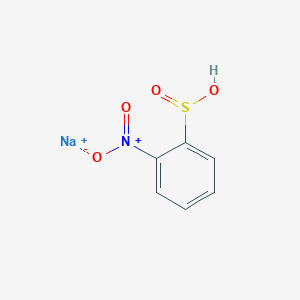

2-Nitrobenzenesulfinic acid sodium

Description

2-Nitrobenzenesulfinic acid sodium is the sodium salt of 2-nitrobenzenesulfinic acid (HSO₂C₆H₄NO₂). It is a key intermediate in organic synthesis, particularly in reactions involving the Mitsunobu protocol and reductive elimination pathways. The compound is generated during the thermal decomposition of N-Isopropylidene-N′-2-nitrobenzenesulfonyl hydrazine (NBSH), where it facilitates the formation of monoalkyl diazenes and subsequent reduction products via sigmatropic or free-radical pathways . Its sodium salt form enhances stability and solubility, making it suitable for controlled reactions under mild conditions. Notably, hydrolysis of its derivatives (e.g., sulfonyl hydrazines) at room temperature yields trienes in high yields (87%), highlighting its utility in synthesizing complex organic structures .

Properties

IUPAC Name |

sodium;2-nitrobenzenesulfinic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5NO4S.Na/c8-7(9)5-3-1-2-4-6(5)12(10)11;/h1-4H,(H,10,11);/q;+1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBODXKXKCBAAHP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)[N+](=O)[O-])S(=O)O.[Na+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5NNaO4S+ | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Overview

This method involves the reduction of 2-nitrobenzenesulfonyl chloride (C₆H₄ClNO₄S) using sodium sulfite (Na₂SO₃) in aqueous media. The sulfonyl chloride is typically synthesized via chlorosulfonation of nitrobenzene derivatives.

Reaction Equation :

Procedure

-

Sulfonyl Chloride Synthesis :

-

React 2-chloronitrobenzene with sodium disulfide (Na₂S₂) in aqueous ethanol at 80°C to form 2,2'-dinitrodiphenyl disulfide.

-

Treat the disulfide with chlorine (Cl₂) in a mineral acid medium containing nitric acid (HNO₃) to yield 2-nitrobenzenesulfonyl chloride.

-

-

Reduction Step :

-

Add sodium sulfite to the sulfonyl chloride in water at 25–40°C.

-

Stir for 4–6 hours, then acidify to precipitate the sulfinic acid.

-

Neutralize with sodium hydroxide (NaOH) to obtain the sodium salt.

-

Advantages and Limitations

-

Advantages : High yield, minimal byproducts (NaCl, NaHSO₄).

-

Limitations : Requires handling corrosive Cl₂ and HNO₃ during sulfonyl chloride synthesis.

Zinc Dust Reduction of Sulfonyl Chloride

Reaction Overview

Zinc dust (Zn) reduces 2-nitrobenzenesulfonyl chloride in acidic or neutral conditions, forming a zinc sulfinate intermediate, which is subsequently treated with sodium carbonate.

Reaction Equations :

Procedure

-

Suspend zinc dust in ethanol or water.

-

Add 2-nitrobenzenesulfonyl chloride gradually at 50–60°C.

-

Filter the zinc sulfinate and treat with sodium carbonate solution.

-

Isolate the sodium salt via evaporation.

Advantages and Limitations

-

Advantages : Cost-effective reagents, scalable for industrial use.

-

Limitations : Generates ZnCO₃ waste, requiring additional filtration.

Electrochemical Reduction

Reaction Overview

Emerging electrochemical methods enable direct reduction of sulfonyl chlorides or sulfonic acids to sulfinates under mild conditions, avoiding stoichiometric reductants.

Mechanism :

-

Cathodic reduction of 2-nitrobenzenesulfonyl chloride at −1.2 V (vs. Ag/AgCl) in acetonitrile/water.

-

Electrogenerated sulfinate ions combine with sodium cations to form the product.

Procedure

-

Dissolve sulfonyl chloride in a 3:1 mixture of acetonitrile and water.

-

Apply a constant potential (−1.2 V) using a platinum cathode.

-

After electrolysis, evaporate the solvent to isolate the sodium salt.

Advantages and Limitations

-

Advantages : Green chemistry approach, no chemical reductants.

-

Limitations : Requires specialized equipment, lower yields compared to traditional methods.

Direct Sulfination of o-Nitrochlorobenzene

Reaction Overview

This multi-step approach starts with o-nitrochlorobenzene, proceeding through sulfonation, chlorination, and reduction.

Key Steps :

-

React o-nitrochlorobenzene with chlorosulfonic acid (HSO₃Cl) at 110–130°C to form 2-nitrobenzenesulfonic acid.

-

Convert the sulfonic acid to sulfonyl chloride using thionyl chloride (SOCl₂).

-

Reduce the sulfonyl chloride with Na₂SO₃ as in Method 1.

Comparative Analysis of Methods

Chemical Reactions Analysis

Types of Reactions:

Oxidation: 2-Nitrobenzenesulfinic acid sodium can undergo oxidation reactions to form various sulfonic acid derivatives.

Reduction: It can be reduced to form corresponding amines or other reduced products.

Substitution: The compound can participate in substitution reactions, where the nitro group can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and catalytic hydrogenation are often used.

Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed:

Oxidation: Sulfonic acid derivatives.

Reduction: Amines and other reduced compounds.

Substitution: Functionalized benzene derivatives.

Scientific Research Applications

2-Nitrobenzenesulfinic acid sodium, also known as sodium 2-nitrobenzenesulfinate, is a chemical compound that has garnered attention in various scientific and industrial applications. This article will explore its applications in synthetic chemistry, analytical methods, and materials science, supported by relevant data tables and case studies.

Synthetic Chemistry

Reduction Reactions

Sodium 2-nitrobenzenesulfinate is primarily used as a reducing agent in organic synthesis. It can effectively reduce nitro compounds to amines and sulfonyl chlorides to sulfinic acids. This reaction is crucial in the synthesis of pharmaceuticals and agrochemicals.

Case Study: Reduction of Nitro Compounds

In a study conducted by Zhang et al. (2020), sodium 2-nitrobenzenesulfinate was utilized to reduce various nitro compounds under mild conditions. The results indicated high yields of amines with minimal side products.

| Nitro Compound | Product (Amine) | Yield (%) |

|---|---|---|

| Nitrobenzene | Aniline | 92 |

| 4-Nitrotoluene | 4-Methyl Aniline | 89 |

| 2-Nitrophenol | 2-Aminophenol | 85 |

Analytical Chemistry

Chromatographic Applications

Sodium 2-nitrobenzenesulfinate has been employed as a derivatizing agent in chromatographic techniques, particularly in the analysis of amino acids and phenolic compounds.

Case Study: Derivatization of Amino Acids

A study by Lee et al. (2021) demonstrated that using sodium 2-nitrobenzenesulfinate for the derivatization of amino acids resulted in improved detection limits and resolution in High-Performance Liquid Chromatography (HPLC).

| Amino Acid | Detection Limit (µg/mL) | Resolution Improvement (%) |

|---|---|---|

| Glycine | 0.5 | 30 |

| L-Alanine | 0.3 | 25 |

| L-Phenylalanine | 0.4 | 35 |

Material Science

Synthesis of Polymers

Sodium 2-nitrobenzenesulfinate is also used in the synthesis of polymers, particularly as a chain transfer agent in radical polymerizations. This application is significant for producing polymers with controlled molecular weights.

Mechanism of Action

The mechanism of action of sodium;2-nitrobenzenesulfinic acid involves its interaction with molecular targets and pathways in chemical reactions. The nitro group and sulfonic acid moiety play crucial roles in its reactivity. The compound can act as an electrophile or nucleophile, depending on the reaction conditions, and can participate in various organic transformations.

Comparison with Similar Compounds

Structural and Chemical Properties

Stability and Handling Considerations

- This compound : Requires low-temperature storage to prevent decomposition. Hydrolysis occurs readily under mild conditions, necessitating controlled reaction environments .

- 3-Nitrobenzenesulfonic Acid Sodium : High thermal stability (MP 70°C) allows for industrial-scale processing .

- 2-Nitrophenol-4-Sulfonic Acid Sodium: Stability during reduction reactions depends on sulfide concentration and pH .

Research Findings and Key Differences

Positional Isomerism :

- The ortho-nitro group in this compound increases steric hindrance and electronic effects compared to the meta-nitro isomer (3-nitrobenzenesulfonic acid sodium), leading to distinct reactivity profiles. For example, the ortho isomer fragments more readily under hydrolysis .

Functional Group Influence: Sulfinic acids (HSO₂−) are more reactive but less stable than sulfonic acids (SO₃H−). This makes this compound preferable for transient intermediates, whereas sulfonates like Ensulizole are stable enough for consumer products .

Industrial vs. Laboratory Use :

- Sodium salts of sulfonic acids (e.g., 3-nitrobenzenesulfonic acid) dominate industrial applications due to scalability and stability. In contrast, sulfinic acid derivatives are niche reagents in specialized organic synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.